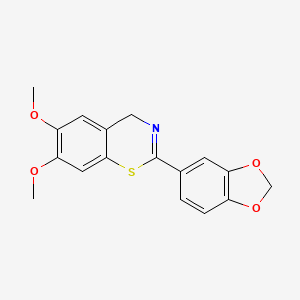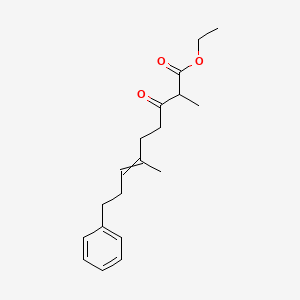![molecular formula C11H9N5O3 B14322976 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one CAS No. 105664-89-9](/img/structure/B14322976.png)
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is a complex heterocyclic compound that belongs to the imidazole and quinazoline families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the imidazole ring through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Cyclization: Further cyclization reactions can modify the core structure, leading to new derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various alkylating agents for substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with biological macromolecules like proteins and DNA.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can bind to metal ions and enzymes, affecting their activity.
Comparison with Similar Compounds
Similar compounds include other imidazole and quinazoline derivatives, such as:
2-Methyl-4-nitroimidazole: Known for its antibacterial properties.
4-Nitroquinazoline: Studied for its anticancer activities.
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is unique due to its combined imidazole and quinazoline structure, which provides a versatile platform for chemical modifications and biological activity.
Properties
CAS No. |
105664-89-9 |
|---|---|
Molecular Formula |
C11H9N5O3 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,3-dimethyl-4-nitro-7H-imidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C11H9N5O3/c1-5-14-7-3-6-8(12-4-13-11(6)17)10(16(18)19)9(7)15(5)2/h3-4H,1-2H3,(H,12,13,17) |
InChI Key |
QZCXBMADAOUNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=C3C(=C2)C(=O)NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)

![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)




![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
